

Application Notes and Protocols for Sevelamer Carbonate in Pediatric Hyperphosphatemia Research

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Compound of Interest

Compound Name: Sevelamer carbonate

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These application notes provide a comprehensive overview of the research application of **sevelamer carbonate** in the management of hyperphosphatemia in pediatric patients with chronic kidney disease (CKD). This document includes summaries of clinical trial data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.

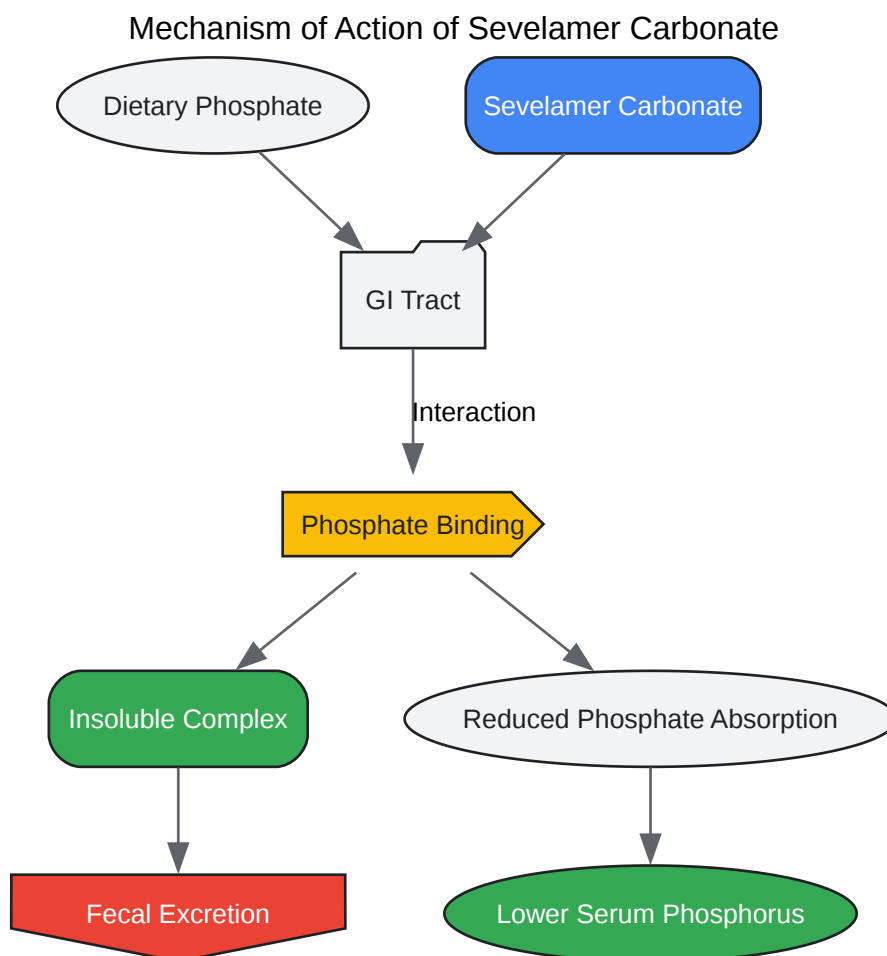
Introduction

Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD) in children, contributing to the development of secondary hyperparathyroidism, renal osteodystrophy, and cardiovascular disease.[1] **Sevelamer carbonate** is a non-calcium, non-aluminum-based phosphate binder that effectively reduces serum phosphorus levels by binding to dietary phosphate in the gastrointestinal tract.[2] Its use in pediatric patients has been investigated in clinical trials to establish its efficacy and safety profile in this vulnerable population.

Mechanism of Action

Sevelamer carbonate is a polymeric amine that becomes protonated in the intestine. It then interacts with phosphate ions through ionic and hydrogen bonding, forming an insoluble

complex that is excreted in the feces.[2] This process prevents the absorption of dietary phosphate into the bloodstream, thereby lowering serum phosphorus concentrations. Unlike calcium-based phosphate binders, **sevelamer carbonate** does not contribute to calcium loading, which is a concern for vascular calcification.



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Mechanism of **Sevelamer Carbonate**

Key Clinical Trial Data

A pivotal phase 2, multicenter study (NCT01574326) evaluated the efficacy and safety of **sevelamer carbonate** in hyperphosphatemic pediatric patients with CKD.[3] The study

consisted of a 2-week, randomized, placebo-controlled, fixed-dose period (FDP) followed by a 6-month, single-arm, open-label, dose-titration period (DTP).[3]

Efficacy Data

Sevelamer carbonate demonstrated a statistically significant reduction in serum phosphorus levels compared to placebo.

Parameter	Sevelamer Carbonate Group	Placebo Group	p-value
Fixed-Dose Period (2 weeks)			
Baseline Mean Serum Phosphorus (mg/dL)	7.16	Not Reported	
Change from Baseline (LS Mean Difference, mg/dL)	-0.90	0.001[3]	
Dose-Titration Period (6 months)			
Change from Baseline (mg/dL)	-1.18	<0.0001[3]	

Safety and Tolerability

The safety and tolerability of **sevelamer carbonate** were found to be similar to placebo during the fixed-dose period.[3] The most commonly reported adverse events were gastrointestinal in nature and were generally mild to moderate in severity.[3]

Adverse Event Category	Sevelamer Carbonate Group	Placebo Group
Gastrointestinal Disorders	Reported[3]	Reported[3]

Experimental Protocols

The following protocols are based on the methodology of the NCT01574326 clinical trial.

Patient Population

Inclusion Criteria:

- Age 6 to 18 years.[4]
- Diagnosis of chronic kidney disease.[4]
- Hyperphosphatemia with serum phosphorus levels above the age-appropriate upper limit.[3]

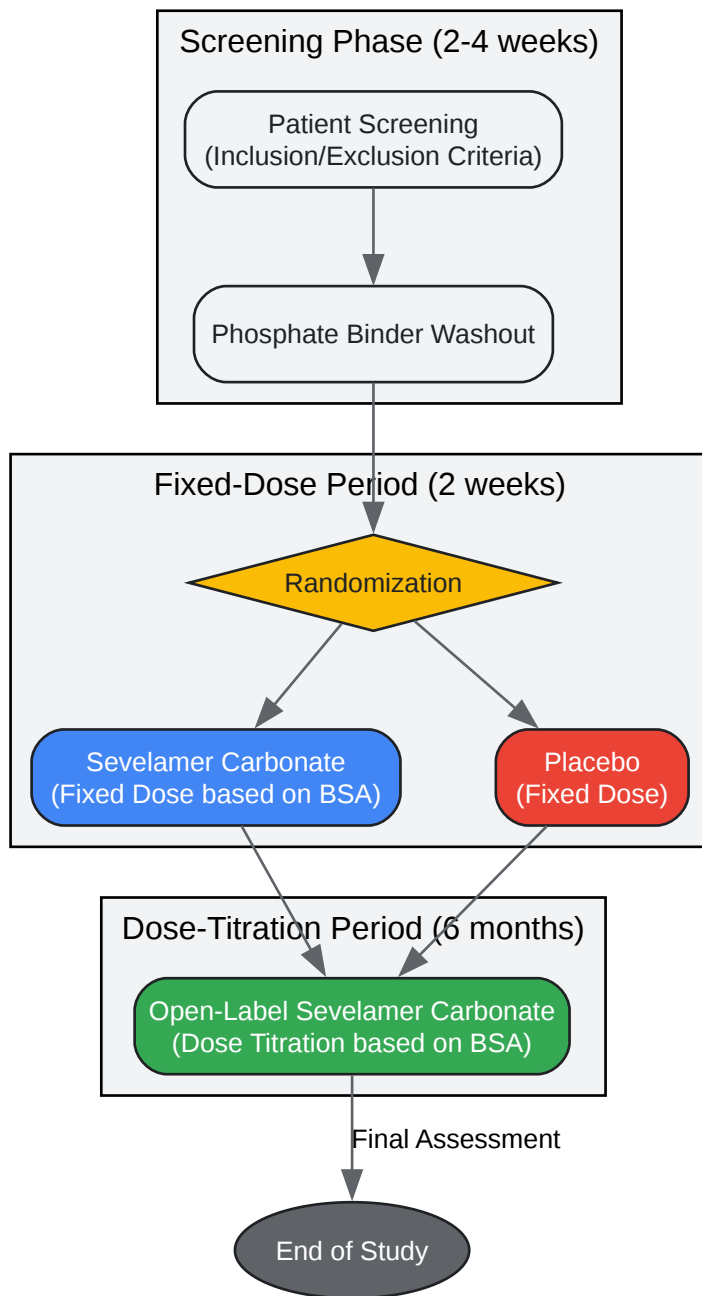
Exclusion Criteria:

- Active dysphagia, swallowing disorders, or a predisposition to or current bowel obstruction.
[4]
- Severe gastrointestinal motility disorders, including severe constipation.[4]
- Major gastrointestinal tract surgery.[4]
- Non-renal cause of hyperphosphatemia.[4]

Study Design and Workflow

The clinical trial followed a multi-phase design to assess the efficacy and safety of **sevelamer carbonate**.

NCT01574326 Clinical Trial Workflow

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NCT01574326 Clinical Trial Workflow

Protocol Steps:

- Screening and Washout (2-4 weeks):
 - Potential participants are screened based on the inclusion and exclusion criteria.
 - Eligible patients undergo a phosphate binder washout period to establish a baseline serum phosphorus level.[\[4\]](#)
- Randomized, Double-Blind, Placebo-Controlled, Fixed-Dose Period (2 weeks):
 - Participants are randomized to receive either **sevelamer carbonate** or a placebo.[\[3\]](#)
 - The initial dose of **sevelamer carbonate** is based on the patient's Body Surface Area (BSA).[\[3\]](#)
 - BSA ≥ 0.75 to < 1.2 m²: 0.8 g three times daily with meals.
 - BSA ≥ 1.2 m²: 1.6 g three times daily with meals.
 - Serum phosphorus levels are measured at the end of this period.
- Open-Label, Dose-Titration Period (6 months):
 - All participants receive **sevelamer carbonate** in an open-label fashion.[\[3\]](#)
 - The dose is titrated every two weeks for the first six weeks and then every four weeks as needed to achieve the target serum phosphorus level. The titration increment is based on BSA.[\[5\]](#)
 - Serum phosphorus levels and safety parameters are monitored throughout this period.

Laboratory Procedures

Serum Phosphorus Measurement:

- Sample Collection: Collect a blood sample via venipuncture into a serum separator tube.
- Sample Processing:

- Allow the blood to clot at room temperature.
- Centrifuge the sample according to the laboratory's standard operating procedure to separate the serum. Serum gel tubes should be centrifuged within 2 hours of collection.[6]
- Carefully aspirate the serum into a clean, labeled tube.
- Analysis:
 - Analyze the serum for inorganic phosphorus concentration using a validated automated chemistry analyzer. The analysis should be performed promptly.
 - If there is a delay in analysis, the serum should be stored under appropriate conditions to prevent changes in phosphate levels.

Statistical Analysis

The primary efficacy outcome, the change in serum phosphorus from baseline to the end of the fixed-dose period, is typically analyzed using an analysis of covariance (ANCOVA).[3] The model should include the treatment group as a factor and the baseline serum phosphorus level as a covariate. The secondary outcome, the change in serum phosphorus during the dose-titration period, can be analyzed using a mixed-effects model for repeated measures.

Conclusion

The research on **sevelamer carbonate** in pediatric patients with hyperphosphatemia demonstrates its efficacy in lowering serum phosphorus levels with a manageable safety profile. The detailed protocols provided in these application notes are intended to serve as a valuable resource for researchers and clinicians working to advance the understanding and treatment of this condition in the pediatric population. Further research may focus on long-term outcomes, including effects on bone health and cardiovascular morbidity, in children treated with **sevelamer carbonate**.

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